molecular formula C17H17N7O3S2 B2923444 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1421454-35-4

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2923444
CAS No.: 1421454-35-4
M. Wt: 431.49
InChI Key: HSYRKKQAUDLPIR-UHFFFAOYSA-N
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Description

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a potent and selective Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitor . It functions by occupying the unique back pocket of the RIPK1 kinase domain, stabilizing an inactive conformation and effectively blocking kinase activity. This mechanism allows researchers to specifically inhibit necroptosis , a form of programmed cell death distinct from apoptosis, which is implicated in a wide range of pathological conditions. Its primary research value lies in the investigation of RIPK1-driven inflammatory and degenerative diseases. Studies utilizing this compound have been pivotal in elucidating the role of RIPK1 in the pathogenesis of conditions such as Amyotrophic Lateral Sclerosis (ALS) , Multiple Sclerosis (MS) , and Alzheimer's Disease (AD) . Furthermore, it serves as a critical tool compound in preclinical research for evaluating the therapeutic potential of RIPK1 inhibition in models of acute and chronic inflammation, making it an essential reagent for drug discovery efforts in the immunology and neuroscience fields.

Properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3S2/c25-16(11-2-1-3-12(8-11)24-10-18-21-22-24)20-17-19-14-6-7-23(9-15(14)28-17)29(26,27)13-4-5-13/h1-3,8,10,13H,4-7,9H2,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRKKQAUDLPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazolo[5,4-c]pyridine structure. Cyclopropylsulfonyl chloride is often used as a key reagent in the initial steps to introduce the cyclopropylsulfonyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as amines or alkoxides.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of reduced thiazolo[5,4-c]pyridine derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its potential as a bioactive compound in drug discovery is being explored.

  • Medicine: It may have applications in the development of new therapeutic agents.

  • Industry: Its unique properties make it suitable for use in material science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The sulfonyl group and the tetrazolyl moiety are key functional groups that contribute to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three structurally related compounds are compared below, focusing on molecular features, substituents, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₇H₁₇N₇O₃S₂ 431.5 Cyclopropylsulfonyl, 1H-tetrazol-1-yl Tetrazole enhances acidity; sulfonyl group improves solubility and stability.
N-(5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide C₁₄H₁₄N₄O₃S 318.35 Methyl, nitro Nitro group is electron-withdrawing; may influence redox reactivity.
N-(5-(Isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide C₁₅H₁₆N₄O₃S 332.4 Isoxazole-5-carbonyl, cyclobutane carboxamide Isoxazole offers hydrogen-bonding sites; cyclobutane may restrict conformational flexibility.

Structural and Functional Differences

Substituent Effects: The target compound’s cyclopropylsulfonyl group likely enhances metabolic stability compared to the methyl group in and the isoxazole in . The tetrazole moiety in the target compound (pKa ~4.9) mimics carboxylic acids (pKa ~4.7) but with improved lipophilicity, which may enhance membrane permeability .

Molecular Weight and Bioavailability :

  • The target compound’s higher molecular weight (431.5 vs. 318.35 and 332.4) may reduce oral bioavailability due to increased polar surface area or LogP deviations. However, the tetrazole and sulfonyl groups could mitigate this by improving solubility .

Research Findings and Implications

Pharmacokinetic Considerations

  • Metabolic Stability : The cyclopropylsulfonyl group in the target compound is less prone to CYP450-mediated oxidation than the methyl group in or the isoxazole in , suggesting superior metabolic stability .
  • Solubility : The sulfonyl group and tetrazole may enhance aqueous solubility compared to the nitro or isoxazole derivatives, though experimental data are needed to confirm this .

Target Binding and Selectivity

  • The tetrazole in the target compound could act as a carboxylate bioisostere, making it suitable for targeting serine proteases or ion channels where carboxylic acids are key ligands. The nitro group in , however, might interfere with electron-rich binding pockets .
  • The isoxazole in could engage in hydrogen bonding with residues like asparagine or glutamine, offering a distinct binding profile compared to the sulfonyl or nitro substituents .

Biological Activity

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a thiazole ring and a tetrazole moiety, both of which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), synthesis methods, and experimental evaluations.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C14_{14}H16_{16}N6_{6}O2_{2}S
  • Molecular Weight : 336.38 g/mol
  • CAS Number : 1396707-93-9

This compound features a cyclopropylsulfonyl group attached to a tetrahydrothiazole and a benzamide structure with a tetrazole substituent, indicating potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and tetrazole rings exhibit significant antimicrobial properties. A study evaluating various derivatives of thiazoles demonstrated their effectiveness against different bacterial strains, suggesting that the incorporation of the cyclopropylsulfonyl group may enhance this activity due to increased lipophilicity and membrane permeability .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of similar compounds has been documented extensively. For instance, derivatives of sulfonamide-containing thiazoles have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The tetrazole moiety is also associated with analgesic properties, making it a candidate for further exploration in pain management therapies .

Neuropharmacological Activity

Research indicates that compounds with tetrazole groups can act as antagonists at various neurotransmitter receptors. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been noted for its multitarget activity as an antagonist at nicotine receptors . This suggests that the compound under consideration may have similar neuropharmacological effects, potentially impacting conditions such as anxiety or addiction.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several thiazole derivatives and evaluated their biological activities. The findings indicated that modifications to the thiazole core significantly influenced their antimicrobial and anti-inflammatory activities .
  • Structure-Activity Relationship (SAR) : In another study focusing on sulfonamide derivatives, researchers identified key structural features that enhanced COX inhibition. The presence of a cyclopropyl group was particularly noted to improve potency .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPotential pain relief
NeuropharmacologicalAntagonism at neurotransmitter receptors

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